molecular formula C6H11IN2S B14508467 N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide CAS No. 64527-31-7

N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide

Cat. No.: B14508467
CAS No.: 64527-31-7
M. Wt: 270.14 g/mol
InChI Key: CUANMNSPQOGVJM-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of three methyl groups attached to the nitrogen atom and an iodide ion. Thiazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide typically involves the reaction of 1,2-thiazole with trimethylamine and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

1,2-thiazole+trimethylamine+methyl iodideN,N,N-Trimethyl-1,2-thiazol-4-aminium iodide\text{1,2-thiazole} + \text{trimethylamine} + \text{methyl iodide} \rightarrow \text{this compound} 1,2-thiazole+trimethylamine+methyl iodide→N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide

The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N,4-trimethyl-1,3-thiazol-2-amine
  • N,N-dimethyl-1,2-thiazol-4-amine
  • N-methyl-1,2-thiazol-4-amine

Uniqueness

N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in certain reactions, making it valuable in specialized applications .

Properties

CAS No.

64527-31-7

Molecular Formula

C6H11IN2S

Molecular Weight

270.14 g/mol

IUPAC Name

trimethyl(1,2-thiazol-4-yl)azanium;iodide

InChI

InChI=1S/C6H11N2S.HI/c1-8(2,3)6-4-7-9-5-6;/h4-5H,1-3H3;1H/q+1;/p-1

InChI Key

CUANMNSPQOGVJM-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CSN=C1.[I-]

Origin of Product

United States

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